5-Hydroxy-4-octanone

Catalog No.
S706281
CAS No.
496-77-5
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxy-4-octanone

CAS Number

496-77-5

Product Name

5-Hydroxy-4-octanone

IUPAC Name

5-hydroxyoctan-4-one

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-3-5-7(9)8(10)6-4-2/h7,9H,3-6H2,1-2H3

InChI Key

BVEYJWQCMOVMAR-UHFFFAOYSA-N

SMILES

CCCC(C(=O)CCC)O

Solubility

almost insoluble in water; soluble in alcohol

Canonical SMILES

CCCC(C(=O)CCC)O

Classification and Basic Information:

5-Hydroxy-4-octanone (also known as Butyroin, 4-Octanone, 5-hydroxy-, 5-Octanol-4-one, or 5-hydroxyoctan-4-one) is an organic compound classified as a monosaccharide. Monosaccharides are the simplest carbohydrates, containing a single carbohydrate unit not linked to another unit. It has the chemical formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol [National Institute of Standards and Technology, ].

Limited Research Availability:

Despite being listed in several scientific databases like PubChem and FooDB, there is a limited amount of published research specifically focused on 5-Hydroxy-4-octanone. This is evident from the minimal information available on its biological activities and potential applications in various scientific fields [PubChem, ; FooDB, ].

Potential Applications:

While dedicated research is scarce, the presence of a hydroxyl group and a ketone group in its structure suggests potential avenues for future exploration. These functional groups are often involved in various biological processes, making 5-Hydroxy-4-octanone a candidate molecule for investigation in areas like:

  • Metabolism: Its structural similarity to certain known metabolites might warrant studying its role in metabolic pathways.
  • Natural product discovery: It could be found in natural sources and contribute to the understanding of the chemical composition of plants or microorganisms.
  • Organic synthesis: Its chemical properties might be useful in the development of new synthetic strategies for other molecules.

5-Hydroxy-4-octanone is an organic compound with the molecular formula C8H16O2C_8H_{16}O_2 and a molecular weight of 144.21 g/mol. It is classified as a monosaccharide and is structurally characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) on a straight-chain octane backbone. This compound is also known by various names, including butyroin, 4-octanone, and 5-hydroxyoctan-4-one . Its chemical structure can be represented as follows:

text
O ||CH3-CH2-CH2-CH(OH)-CH2-CH2-CH3

5-Hydroxy-4-octanone has been identified in natural sources such as Camellia sinensis (tea plant) and Cocos nucifera (coconut), indicating its potential relevance in biological systems .

As a flavoring agent, 5-Hydroxy-4-octanone likely interacts with olfactory receptors to contribute to the overall taste and aroma of food []. However, detailed scientific research on its specific mechanism of action is not readily available in public sources.

Due to its functional groups. Notable reactions include:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone, potentially leading to the formation of octane-4,5-dione when treated with suitable oxidizing agents at elevated temperatures (around 100 °C) .
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are important in various synthetic applications.
  • Lipase-Catalyzed Reactions: The compound exhibits reactivity in lipase-catalyzed reactions, which are significant in biocatalysis for producing various derivatives.

The synthesis of 5-Hydroxy-4-octanone can be achieved through several methods:

  • Direct Hydroxylation: Starting from octanone, hydroxylation can be performed using reagents like sodium and diethyl ether under controlled conditions to introduce the hydroxyl group at the desired position .
  • Biocatalytic Methods: Utilizing enzymes such as lipases for the selective conversion of substrates can yield 5-Hydroxy-4-octanone with high specificity and under mild conditions.
  • Chemical Synthesis: Conventional organic synthesis techniques involving the reaction of appropriate carbonyl compounds with alcohols can also produce this compound.

5-Hydroxy-4-octanone has several applications across various fields:

  • Flavoring Agents: Due to its pleasant odor profile, it may be used in food flavoring and fragrance formulations.
  • Pharmaceuticals: Its biological activity suggests potential applications in drug development, particularly as a precursor or intermediate in synthesizing more complex compounds.
  • Cosmetics: The compound may find use in cosmetic formulations due to its moisturizing properties attributed to the hydroxyl group.

Several compounds share structural similarities with 5-Hydroxy-4-octanone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-OctanoneC8H16OC_8H_{16}OKetone without hydroxyl group; used in flavoring.
ButyroinC8H16O2C_8H_{16}O_2Similar structure; used in food industry.
5-OctanolC8H18OC_8H_{18}OAlcohol without ketone; used as a solvent.
Octane-4,5-dioneC8H14O2C_8H_{14}O_2Oxidized form; less soluble than 5-Hydroxy-4-octanone.

Uniqueness: What sets 5-Hydroxy-4-octanone apart from these compounds is its combination of both hydroxyl and ketone functional groups, which provides unique reactivity profiles and potential biological activities not found in its analogs.

Physical Description

yellowish liquid

XLogP3

1.4

Density

0.907-0.923 (20°)

Other CAS

496-77-5
116296-89-0

Wikipedia

Butyroin

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15

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